molecular formula C17H17ClN2O3 B4936211 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide

Cat. No.: B4936211
M. Wt: 332.8 g/mol
InChI Key: RUTKVSXHRUVVTP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 4-chlorophenethylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-N’-(3-methoxyphenyl)oxamide is unique due to its specific combination of chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTKVSXHRUVVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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